2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4, a phenyl group at position 5, and a sulfanylacetamide moiety linked to a 1-naphthyl group. The 1-naphthyl substituent contributes to hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability.
Properties
CAS No. |
538336-51-5 |
|---|---|
Molecular Formula |
C28H24N4OS |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H24N4OS/c1-19-15-16-20(2)25(17-19)32-27(22-10-4-3-5-11-22)30-31-28(32)34-18-26(33)29-24-14-8-12-21-9-6-7-13-23(21)24/h3-17H,18H2,1-2H3,(H,29,33) |
InChI Key |
MJXYBARTWORNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the naphthyl and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Anticancer Applications
The compound's structure suggests significant potential for anticancer activity. Research indicates that triazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole ring can enhance anticancer properties. The presence of the sulfanyl group may also contribute to enzyme inhibition mechanisms that are beneficial in cancer treatment .
Case Study: Cytotoxicity Against Tumor Cells
In a recent study involving a library of compounds screened against multicellular spheroids (a model for tumor growth), several derivatives of triazoles exhibited significant cytotoxicity. The study highlighted that specific structural modifications could enhance the anticancer activity of compounds similar to 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Triazole compounds are known to possess antifungal and antibacterial activities due to their ability to interfere with nucleic acid synthesis and protein function in microbial cells. The incorporation of the dimethylphenyl group is believed to enhance these properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their effects on activity:
| Structural Feature | Effect on Activity |
|---|---|
| 2,5-Dimethylphenyl Group | Enhances antimicrobial properties |
| Triazole Moiety | Contributes to anticancer activity |
| Sulfanyl Group | Potential role in enzyme inhibition |
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound are essential for evaluating its therapeutic potential. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further investigation into its bioavailability and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include derivatives synthesized via 1,3-dipolar cycloaddition (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)) . Key distinctions are:
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The target compound’s sulfanyl group would exhibit a C-S stretch near 600–700 cm⁻¹, absent in 6a and 6m, which display C-O stretches at ~1250 cm⁻¹ . The 1-naphthyl group may show aromatic C-H stretches (~3050 cm⁻¹), similar to naphthyloxy analogs.
- NMR : The 1-naphthyl protons would resonate as multiplets between δ 7.2–8.5 ppm (cf. δ 7.2–8.4 ppm for 6a’s naphthyloxy group) . The dimethylphenyl groups would appear as singlets (δ ~2.2–2.5 ppm for methyl protons).
- HRMS : Molecular weight differs significantly due to substituents. For example, 6m (C₂₁H₁₈ClN₄O₂) has a molecular ion at m/z 393.1118 , whereas the target compound (C₂₈H₂₅N₅OS) would theoretically have m/z ~487.16.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*logP calculated using ChemDraw v22.0.
Table 2: Spectral Data for Key Analogs
*Predicted based on structural analogs.
Biological Activity
The compound 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24N4O2S
- Molecular Weight : 444.55 g/mol
- CAS Number : 494195-96-9
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific compound under discussion has shown promise in various biological assays.
Antitumor Activity
Recent studies have revealed that triazole derivatives can inhibit the proliferation of cancer cells. For instance, a study evaluating similar compounds reported IC50 values ranging from 0.33 to 7.10 μM against various cancer cell lines, including HeLa (cervical), A2780 (ovarian), and MCF-7 (breast) cells . The compound's structure suggests it may interact with cellular pathways involved in cancer progression.
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. A related study highlighted that derivatives with similar structures exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective bioactivity .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies indicate that triazoles possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells.
Case Study 1: Anticancer Screening
In a comprehensive screening of drug libraries, several triazole derivatives were evaluated for anticancer activity using multicellular spheroid models. The selected compound demonstrated significant cytotoxicity against established cancer cell lines, supporting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of related triazole derivatives revealed that modifications to the phenyl groups significantly influenced antimicrobial potency. Compounds with specific substitutions showed enhanced activity against resistant bacterial strains, emphasizing the importance of structural variations in developing effective antimicrobials .
Data Table: Biological Activity Summary
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, describes a reflux method using pyridine and Zeolite (Y-H) as catalysts, where equimolar reactants are heated at 150°C for 5 hours . highlights a copper-catalyzed "click chemistry" approach in a tert-butanol/water solvent system, enabling regioselective triazole formation . Key steps include:
- Purification via recrystallization (ethanol).
- Monitoring reaction progress with TLC (hexane:ethyl acetate = 8:2).
Basic: What spectroscopic methods are used to confirm its structure?
Answer:
Structural validation involves:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) for substituent analysis (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 5.3–5.5 ppm) .
- HRMS to verify molecular weight (e.g., [M+H]+ observed at 404.1348 vs. calculated 404.1359) .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
Optimization strategies include:
- Catalyst screening : Zeolite (Y-H) in improved reaction efficiency vs. Cu(OAc)₂ in .
- Solvent polarity adjustment : Polar solvents (e.g., tert-butanol/water) enhance cycloaddition kinetics .
- Temperature control : Reflux at 150°C minimized side reactions in triazole synthesis .
Advanced: How to analyze discrepancies in biological activity data across studies?
Answer:
Contradictions in activity (e.g., antiproliferative vs. anti-exudative effects) require:
- Assay standardization : Compare IC50 values under identical conditions (e.g., dose, cell lines). used 10 mg/kg doses in murine models, while other studies may vary .
- Structural benchmarking : Assess substituent effects (e.g., nitro vs. methoxy groups) on bioactivity .
Structure-Activity Relationship (SAR): How does substituent variation affect antiproliferative activity?
Answer:
Key SAR findings:
- Electron-withdrawing groups (e.g., -NO₂ in ) enhance activity via improved target binding .
- Bulkier substituents (e.g., cycloheptyl in ) may reduce solubility, lowering efficacy .
- Triazole ring modifications : Sulfanyl groups (as in ) improve membrane permeability .
Experimental Design: What controls are necessary in biological assays?
Answer:
Critical controls include:
- Positive controls : Diclofenac sodium (8 mg/kg) in anti-exudative assays () .
- Vehicle controls (e.g., DMSO) to exclude solvent effects on cell viability.
- Dose-response curves to validate activity thresholds (e.g., 10 mg/kg in ) .
Data Analysis: How to interpret conflicting NMR results for triazole protons?
Answer:
Discrepancies arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., triazole protons at δ 5.4 ppm in DMSO vs. δ 5.1 ppm in CDCl3) .
- Tautomerism : Triazole rings exhibit keto-enol tautomerism, altering peak splitting patterns .
Advanced Synthesis: Strategies for regioselective sulfanyl group introduction
Answer:
Regioselectivity is achieved via:
- Protecting group chemistry : Selective deprotection of thiol precursors () .
- Metal coordination : Copper catalysts in "click" reactions favor 1,4-triazole regioisomers () .
Biological Testing: Methodologies for evaluating anti-exudative effects
Answer:
Protocols include:
- Carrageenan-induced edema models (), measuring paw volume reduction .
- Histopathological scoring of inflammation markers (e.g., neutrophil infiltration) .
Contradictions: Addressing inconsistent IC50 values in different cell lines
Answer:
Resolve variability by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
